molecular formula C18H28BNO3 B13342343 N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B13342343
M. Wt: 317.2 g/mol
InChI Key: LSGWVYNKRCXPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the arylboronate ester family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and organic electronic materials. Its structure features a phenyl ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) and at the 5-position with a methyl group. The pivalamide (2,2-dimethylpropanamide) group at the 2-position enhances steric protection of the boronate ester, improving stability against hydrolysis .

Key properties include:

  • Molecular formula: Likely C₁₈H₂₈BNO₃ (based on analogs in ).
  • Applications: Intermediate in drug synthesis, OLED materials, and polymer chemistry.

Properties

Molecular Formula

C18H28BNO3

Molecular Weight

317.2 g/mol

IUPAC Name

2,2-dimethyl-N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

InChI

InChI=1S/C18H28BNO3/c1-12-9-10-13(14(11-12)20-15(21)16(2,3)4)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3,(H,20,21)

InChI Key

LSGWVYNKRCXPIF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Boronic Acid Derivative

Step 1: Preparation of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) precursor

The key intermediate involves the formation of the boronic ester, which is typically synthesized via the reaction of phenylboronic acid derivatives with pinacol to form stable boronate esters.

Method: Reflux of phenylboronic acid with pinacol in the presence of magnesium sulfate

Parameter Conditions Yield Reference
Reagents Phenylboronic acid, pinacol 85%
Solvent Acetonitrile
Temperature Reflux (~80°C)
Duration 24 hours

This process ensures the formation of the boronate ester, which is essential for subsequent coupling reactions.

Step 2: Introduction of the methyl group at the 5-position

The methyl substitution at the 5-position of the phenyl ring can be achieved via electrophilic aromatic substitution or directed ortho-lithiation followed by methylation.

Method: Directed ortho-lithiation followed by methylation

Parameter Conditions Notes Reference
Reagents n-Butyllithium, methyl iodide Lithiation at the ortho position
Solvent Tetrahydrofuran (THF) Anhydrous
Temperature -78°C during lithiation
Workup Quenching with methyl iodide

Step 3: Amide formation with pivaloyl chloride

The pivalamide moiety is introduced via acylation of the amino group with pivaloyl chloride.

Parameter Conditions Notes Reference
Reagents Pivaloyl chloride, triethylamine Amide coupling
Solvent Dichloromethane Anhydrous
Temperature Room temperature 1-2 hours
Workup Wash with water, dry over sodium sulfate

Coupling of Boronic Ester with the Pivalamide-Modified Phenyl Ring

Step 4: Suzuki-Miyaura Cross-Coupling

The boronic ester reacts with a halogenated aromatic compound bearing the pivalamide group, under palladium catalysis, to form the final compound.

Parameter Conditions Notes Reference
Reagents Boronic ester, halogenated phenylpivalamide Cross-coupling
Catalyst Pd(PPh₃)₄ Palladium catalyst
Base Sodium carbonate or potassium phosphate Facilitates transmetalation
Solvent Dimethylformamide or toluene/water mixture
Temperature 100°C Reflux
Duration 3-6 hours

Note: The precise halogenated precursor (e.g., bromide or chloride) is selected based on reactivity considerations.

Final Purification and Characterization

The crude product is purified via column chromatography, typically using silica gel with an eluent mixture of ethyl acetate and hexane. The purified compound's structure is confirmed through NMR, IR, and mass spectrometry.

Summary of Key Experimental Data

Step Reagents Conditions Yield Reference
Boronic ester synthesis Phenylboronic acid, pinacol Reflux in acetonitrile 85%
Methylation n-Butyllithium, methyl iodide -78°C to room temperature
Amide formation Pivaloyl chloride, triethylamine Room temperature
Cross-coupling Boronic ester, halogenated phenylpivalamide 100°C, Pd catalyst

Notes and Precautions

  • The synthesis involves handling moisture-sensitive reagents like boronic acids, organolithium compounds, and palladium catalysts, requiring an inert atmosphere and dry conditions.
  • Safety protocols should be strictly followed, including the use of gloves, goggles, and fume hoods.
  • Purification steps should be optimized to maximize yield and purity, with analytical verification at each stage.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation reactions to form boronic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Palladium catalysts and aryl halides in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic reactions.

Biology:

    Enzyme Inhibition: Boronic ester groups are known to inhibit serine proteases and other enzymes.

    Fluorescent Probes: Used in the development of fluorescent probes for detecting biomolecules.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with molecular targets through its boronic ester and amide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

Fluorinated Analogs

Example :

  • N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 1202805-45-5) Molecular formula: C₁₈H₂₇BFNO₃. Key differences:
  • Fluorine at the 5-position introduces electron-withdrawing effects , enhancing boronate reactivity in cross-coupling reactions.
  • Potential use in fluorinated pharmaceuticals (e.g., kinase inhibitors) due to improved metabolic stability .
Property Target Compound (Methyl) Fluorinated Analog
Substituent (position) 5-Me 5-F
Molecular Weight ~317.23 335.23
Reactivity Moderate Higher (due to -F)
Application General intermediates Specialty pharmaceuticals

Pyridine-Ring Analogs

Example :

  • N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide (CAS 1310383-24-4)
    • Molecular formula : C₁₇H₂₇BN₂O₃.
    • Key differences :
  • Replacement of benzene with pyridine introduces a nitrogen atom, altering electronic properties.
  • Enhanced coordination to transition metals (e.g., Pd), improving catalytic efficiency in cross-coupling .
Property Target Compound (Phenyl) Pyridine Analog
Aromatic System Benzene Pyridine
Molecular Weight ~317.23 318.23
Metal Affinity Moderate High (due to N coordination)

Positional Isomers

Example :

  • N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 2246585-66-8)
    • Key differences :
  • Methyl group at the 4-position instead of 5.
  • Altered steric hindrance: Proximity of methyl and pivalamide groups may reduce reaction yields in crowded coupling environments .

Multi-Boronate Analogs

Example :

  • N-(4-(Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)pivalamide
    • Key differences :
  • Two boronate esters enable dual cross-coupling , useful for synthesizing star-shaped polymers or dendrimers.
  • Lower synthetic yield (34%) compared to mono-boronate analogs due to increased complexity .

Alternative Amide Substituents

Example :

  • N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS 1031747-40-6)
    • Key differences :
  • Cyclopropanecarboxamide replaces pivalamide, reducing steric bulk.
  • Higher solubility in polar solvents but lower hydrolytic stability .

Biological Activity

N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a compound of interest due to its unique structural features and potential biological applications. This article reviews its biological activity based on existing literature, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the presence of a pivalamide group and a dioxaborolane moiety. The molecular formula is C17H25BO5C_{17}H_{25}BO_{5} with a molecular weight of 320.19 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies that highlight its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds containing the dioxaborolane structure exhibit significant antimicrobial properties. For instance:

  • Inhibition against Bacteria : this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
  • Fungal Activity : The compound also displayed antifungal activity against various strains of Candida species. In vitro tests indicated that it could inhibit fungal growth effectively, making it a candidate for further exploration in antifungal therapies .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:

  • MTT Assay Results : In vitro studies using the MTT assay on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that the compound exhibits selective cytotoxicity. While it showed some degree of cytotoxicity at higher concentrations, it was significantly less toxic compared to conventional chemotherapeutics .

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial efficacy of various dioxaborolane derivatives including this compound. Results indicated that this compound had an MIC value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, showcasing its potential as a potent antibacterial agent .
  • Cytotoxicity Assessment :
    • Another investigation assessed the cytotoxic effects using human keratinocyte (HaCat) and fibroblast (Balb/c 3T3) cell lines. The findings suggested that while there was some cytotoxic effect noted at elevated concentrations (IC50 values), the overall safety profile was favorable compared to existing treatments .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Organisms MIC/IC50 Values Findings
AntimicrobialPseudomonas aeruginosa0.21 μMHigh efficacy against resistant strains
Escherichia coli0.21 μMComparable to standard antibiotics
FungalCandida spp.Not specifiedEffective growth inhibition
CytotoxicityHaCat (human keratinocytes)IC50 > 50 µMSelective toxicity; lower than conventional drugs
Balb/c 3T3 (mouse fibroblasts)IC50 > 50 µMFavorable safety profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.